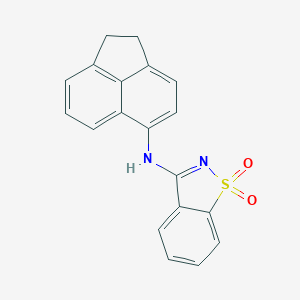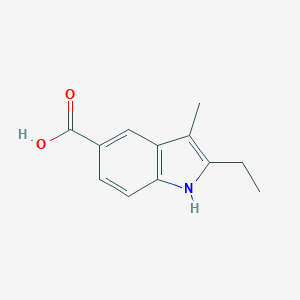![molecular formula C14H17N3O2S B277328 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline](/img/structure/B277328.png)
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a sulfone group, which is a functional group characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfones, including 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline, can be achieved through various methods. Some classical methods include:
Oxidation of Sulfides: This involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This involves the reaction of sulfinates with alkyl or aryl halides.
Industrial Production Methods
Industrial production of sulfones often employs large-scale oxidation processes or sulfonylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of sulfides.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfone group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Quinolones: These compounds share the quinoline moiety and are known for their antimicrobial properties.
Dibenzo (b,f)thiepin Derivatives: These compounds contain a similar piperazine moiety and exhibit neurotropic and psychotropic activities.
Uniqueness
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is unique due to the presence of both the quinoline and sulfone groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H17N3O2S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
8-(4-methylpiperazin-1-yl)sulfonylquinoline |
InChI |
InChI=1S/C14H17N3O2S/c1-16-8-10-17(11-9-16)20(18,19)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3 |
InChIキー |
YOLOLRZIROLLOD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
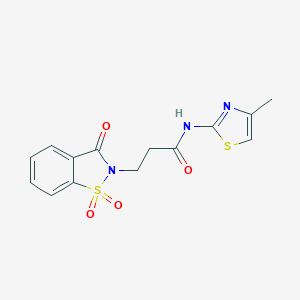

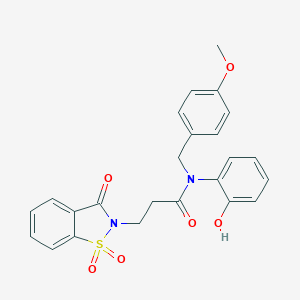
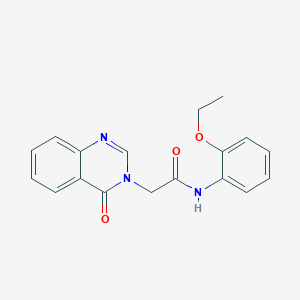
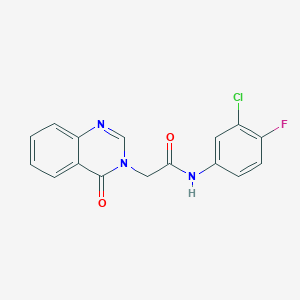
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
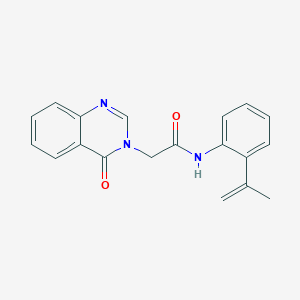
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
